molecular formula C9H19NO B13219488 7-tert-Butyl-1,4-oxazepane

7-tert-Butyl-1,4-oxazepane

Cat. No.: B13219488
M. Wt: 157.25 g/mol
InChI Key: JBLNCKGCJCTSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-tert-Butyl-1,4-oxazepane is a chemical compound with the molecular formula C9H19NO. It is a seven-membered heterocyclic compound containing an oxygen and a nitrogen atom in the ring. This compound is often used in scientific research and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-tert-Butyl-1,4-oxazepane typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butylamine with an appropriate dihaloalkane under basic conditions to form the oxazepane ring. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar cyclization reactions with optimized conditions for yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-tert-Butyl-1,4-oxazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazepane derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazepane-2-one derivatives, while reduction can produce secondary amines.

Scientific Research Applications

7-tert-Butyl-1,4-oxazepane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-tert-Butyl-1,4-oxazepane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate
  • tert-Butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Uniqueness

7-tert-Butyl-1,4-oxazepane is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This gives it distinct chemical properties and reactivity compared to other oxazepane derivatives.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

7-tert-butyl-1,4-oxazepane

InChI

InChI=1S/C9H19NO/c1-9(2,3)8-4-5-10-6-7-11-8/h8,10H,4-7H2,1-3H3

InChI Key

JBLNCKGCJCTSOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCNCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.